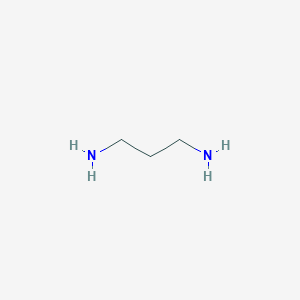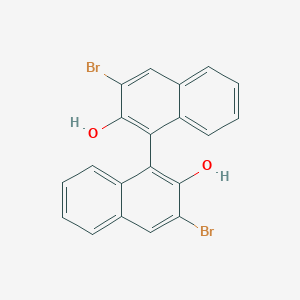
Phenamil methanesulfonate
Overview
Description
Synthesis Analysis
The synthesis of methanesulfonate derivatives and related compounds involves a variety of chemical reactions. For instance, the electrophilic substitution reactions of indoles with aromatic aldehydes and ketones catalyzed by aminosulfonic acid under ultrasound irradiation are a method for synthesizing bis(indolyl)methanes, showcasing an innovative approach to bond formation (Li et al., 2006). Similarly, methanesulfonic acid catalyzes reactions leading to complex cyclic structures, as demonstrated in the synthesis of 1-methyl-6,9-epoxy-9-aryl-5,6,9,10-tetrahydro-1H-imidazo[3,2-e][2H-1,5]oxazocinium methanesulfonates (Upadhyaya et al., 1997).
Molecular Structure Analysis
Molecular structure analyses of methanesulfonate compounds reveal detailed insights into their chemical nature. For example, the crystal structure analysis of bis(phenylsulfonyl)methane and dibromobis(phenylsulfonyl)methane shows the C-S bond lengths and offers insights into their molecular geometry (Glidewell et al., 1995).
Chemical Reactions and Properties
Chemical reactions involving methanesulfonate derivatives are diverse. For instance, the direct sulfonation of methane to methanesulfonic acid in an electrochemical reactor without adding peroxide initiators showcases a novel approach to producing methanesulfonic acid (Britschgi et al., 2022). Additionally, the palladium-catalyzed nucleophilic substitution/C–H activation/aromatization cascade reaction for the synthesis of phenanthridines highlights the versatility of methanesulfonates in facilitating complex chemical transformations (Yang et al., 2017).
Physical Properties Analysis
The physicochemical properties of methanesulfonate salts, such as 1-butyl-3-methylimidazolium methanesulfonate, have been studied, revealing insights into their density, viscosity, surface tension, conductance, and more, which are essential for understanding their behavior in different environments (Paul & Panda, 2012).
Chemical Properties Analysis
The chemical properties of methanesulfonates, including their reactivity and catalytic abilities, have been explored in various studies. For instance, methanesulfonamide has been investigated as a cosolvent and a general acid catalyst in Sharpless asymmetric dihydroxylations, highlighting its role in enhancing reaction rates and yields (Junttila & Hormi, 2009).
Scientific Research Applications
Biological Impact : Methyl methanesulfonate impacts cell growth by affecting the cell membrane's ability to transport macromolecule precursors, possibly due to DNA and RNA sensitivities to alkylation (B. Fox & M. Fox, 1967).
Catalysis in Chemical Production : Methanesulfonic acid (MSA) serves as an environmentally friendly catalyst for producing linear alkylbenzenes, demonstrating high selectivity and potential for reuse and biodegradation (B. Luong et al., 2004). Similarly, ferrous methanesulfonate acts as an efficient catalyst for organic synthesis (Min Wang et al., 2011).
Microbial Metabolism : Some aerobic bacteria use methanesulfonic acid as a sulfur source for growth, while certain methylotrophs utilize it as a carbon and energy substrate (D. Kelly & J. Murrell, 1999).
Peptide Synthesis : Methanesulfonic acid deprotecting procedures have been used in synthesizing peptides with significant analgesic potencies (M. Kubota et al., 1979).
Analytical Chemistry : Techniques involving methanesulfonic acid improve the determination of selenium content in biological samples using HPLC-ICP-MS (K. Wrobel et al., 2003).
Bone Regenerative Engineering : Phenamil shows potential in bone regenerative engineering by supporting cell proliferation and matrix mineralization in osteoblast-like cells (K. W. Lo et al., 2014).
Marine Environmental Studies : Marine methylotrophs capable of mineralizing methanesulfonic acid contribute to global organic sulfur cycling (A. Thompson et al., 1995).
Electrochemistry : The phenyl methanesulfonate (PhMS) additive improves performance and capacity retention in lithium-ion cells at low temperatures (Yicun Lin et al., 2019).
Environmental and Green Chemistry : Methanesulfonic acid is noted for its low toxicity, high conductivity, and eco-friendly nature, making it ideal for electrochemical processes (M. Gernon et al., 1999).
Mechanism of Action
Target of Action
Phenamil methanesulfonate primarily targets the Epithelial Sodium Channel (ENaC) and Transient Receptor Potential Polycystin-L (TRPP3) . ENaC is a sodium-specific ion channel involved in maintaining sodium balance, fluid volume, and blood pressure . TRPP3 is a calcium-activated channel permeable to calcium, sodium, and potassium, implicated in the regulation of pH-sensitive action potential in spinal cord neurons .
Mode of Action
This compound acts as a potent and less reversible blocker of ENaC, with an IC50 of 400 nM . It inhibits the channel, reducing the flow of sodium ions across the cell membrane . Additionally, it serves as a competitive inhibitor of TRPP3, inhibiting TRPP3-mediated calcium transport with an IC50 of 140 nM in a calcium uptake assay .
Biochemical Pathways
This compound’s action on ENaC and TRPP3 affects several biochemical pathways. By blocking ENaC, it influences sodium balance and fluid volume regulation . Its inhibition of TRPP3 impacts calcium signaling, which plays a crucial role in various cellular processes . Furthermore, it strongly activates the Bone Morphogenetic Protein (BMP) signaling pathway, promoting bone repair .
Result of Action
This compound’s action results in several molecular and cellular effects. By blocking ENaC, it can influence fluid volume and blood pressure regulation . Its inhibition of TRPP3 affects calcium signaling, potentially impacting various cellular functions . Moreover, by activating the BMP signaling pathway, it can promote bone repair .
Future Directions
properties
IUPAC Name |
3,5-diamino-6-chloro-N-(N'-phenylcarbamimidoyl)pyrazine-2-carboxamide;methanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN7O.CH4O3S/c13-8-10(15)19-9(14)7(18-8)11(21)20-12(16)17-6-4-2-1-3-5-6;1-5(2,3)4/h1-5H,(H4,14,15,19)(H3,16,17,20,21);1H3,(H,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHPIZTURFVSLTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)O.C1=CC=C(C=C1)N=C(N)NC(=O)C2=C(N=C(C(=N2)Cl)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN7O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601017614 | |
| Record name | Phenamil methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601017614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1161-94-0 | |
| Record name | Phenamil methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601017614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Phenamil Methanesulfonate contribute to bone tissue regeneration?
A: While the exact mechanism of action is not fully detailed in the paper, this compound is known to stimulate osteoblastic differentiation and mineralization []. The research demonstrates that incorporating this compound into 3D-printed alginate/polycaprolactone scaffolds enhances preosteoblast (MC3T3-E1) cell viability and ALP (alkaline phosphatase) activity, indicating its potential in promoting bone tissue growth [].
Q2: What are the limitations of using this compound in these scaffolds?
A: The study reveals that the beneficial effects of this compound are concentration-dependent []. While a concentration of 3.5 μg per scaffold showed promising results, higher concentrations (5.6 μg) did not further improve cell viability or ALP activity compared to scaffolds without this compound []. This suggests a potential plateau or even inhibitory effect at higher concentrations, highlighting the importance of optimizing the dosage for desired outcomes.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




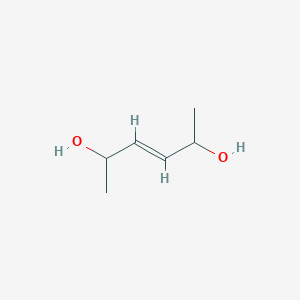
![4-[(Ethylsulfonyl)amino]benzoic acid](/img/structure/B45992.png)

![Imidazo[2,1-b]thiazole-6-carbaldehyde](/img/structure/B45997.png)
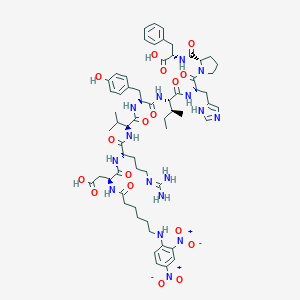
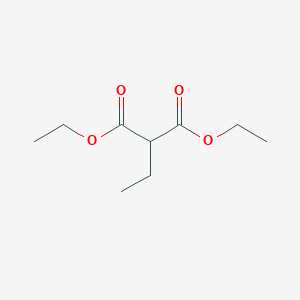
![Ethyl 2-[4-(carbamoylamino)-8-ethyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl]acetate](/img/structure/B46001.png)



![methyl (2S)-2-[[(2S)-2-[[(3S,4S)-4-[[(2S)-2-[[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxy-6-methylheptanoyl]amino]propanoyl]amino]-3-phenylpropanoate](/img/structure/B46013.png)
